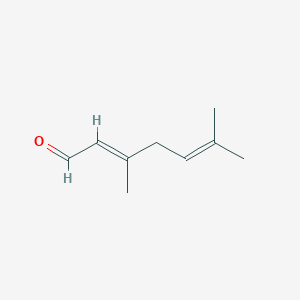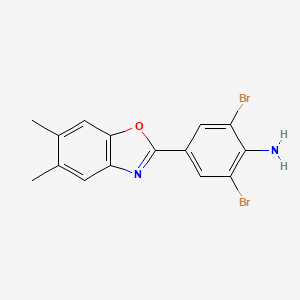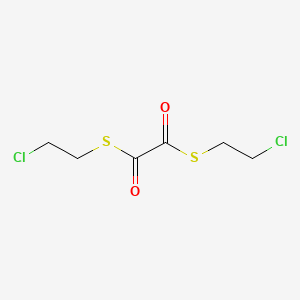
s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s1,s2-Bis(2-chloroethyl) ethanebis(thioate): is a chemical compound with the molecular formula C6H8Cl2O2S2. It is known for its unique structure, which includes two chloroethyl groups attached to an ethanebis(thioate) backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) typically involves the reaction of ethanebis(thioate) with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
s1,s2-Bis(2-chloroethyl) ethanebis(thioate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can result in various biological effects, including cytotoxicity and inhibition of cellular processes .
Comparison with Similar Compounds
- s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- s1,s2-Bis(2-chloroethyl) ethanebis(selenoate)
- s1,s2-Bis(2-chloroethyl) ethanebis(telluroate)
Comparison: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) is unique due to its sulfur-containing backbone, which imparts distinct chemical and biological properties. Compared to its selenoate and telluroate analogs, the thioate compound exhibits different reactivity and stability profiles. The sulfur atom in the thioate compound can participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
7250-47-7 |
|---|---|
Molecular Formula |
C6H8Cl2O2S2 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
1-S,2-S-bis(2-chloroethyl) ethanebis(thioate) |
InChI |
InChI=1S/C6H8Cl2O2S2/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2 |
InChI Key |
ZAPWXIJHPAXEQP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SC(=O)C(=O)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
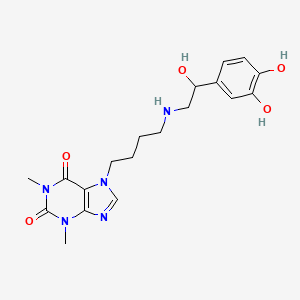
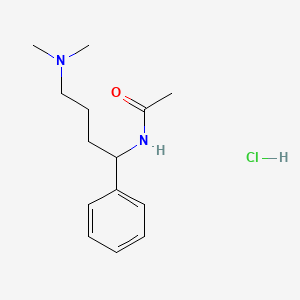
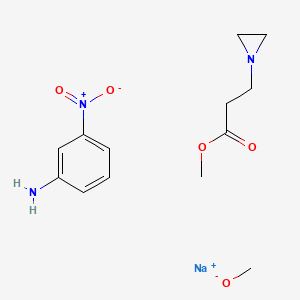

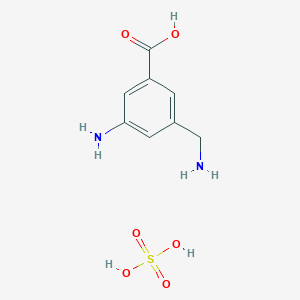
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
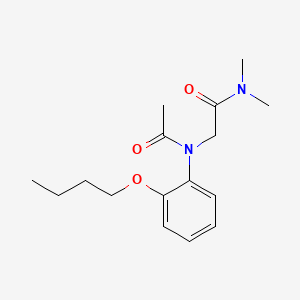
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
